The table below summarizes the key identifiers and physical characteristics of Mebicar as reported in chemical databases [1].
| Property Type | Value |
|---|---|
| CAS Registry Number | 10095-06-4 [1] |
| Molecular Formula | C₈H₁₄N₄O₂ [1] |
| Average Molecular Weight | 198.22 g/mol [1] |
| Melting Point | 226 - 229 °C [1] |
| Predicted Boiling Point | 362.2 ± 42.0 °C [1] |
| Predicted Density | 1.237 ± 0.06 g/cm³ [1] |
| Predicted pKa | -0.49 ± 0.20 [1] |
| Solubility | Slightly soluble in Chloroform and Methanol [1] |
| Physical Form | White to Off-White Solid [1] |
Mebicar is an orally active compound with antianxiety and antidepressant properties, acting as a Gamma-aminobutyric acid (GABA) Receptor modulator to enhance GABA neurotransmission [1].
An animal study investigated the preventive effect of Mebicar on stress-induced disruptions [1]. The detailed methodology is as follows:
For researchers intending to work with Mebicar, consider the following practical aspects:
The core structure of Mebicar can be functionalized to create different compounds. The table below highlights the key differences between Mebicar and a related compound from the search results [2].
| Compound | CAS Number | Substituents (R Groups) | Molecular Formula | Primary Application |
|---|---|---|---|---|
| Mebicar (Discussed) | 10095-06-4 [1] | -CH₃ (Methyl) | C₈H₁₄N₄O₂ [1] | Psychotropic Agent [1] |
| Hydroxyethoxymethyl Derivative | 67846-63-3 [2] | -CH₂OCH₂CH₂OH ((2-hydroxyethoxy)methyl) | C₁₆H₃₀N₄O₁₀ [2] | Bactericide / Materials Science [2] |
The table below summarizes the key safety and storage information found for 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (a compound matching your description) [1].
| Property | Specification / Guideline |
|---|---|
| Physical State (20°C) | Solid (White to Light yellow powder to crystal) [1] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) [1] |
| Inert Atmosphere | Store under inert gas [1] |
| Condition to Avoid | Air Sensitive [1] |
| Melting Point | 134.0 to 138.0 °C [1] |
The search results lack extensive technical data typically required for a comprehensive whitepaper. Critical details on toxicological profile, first-aid measures, personal protective equipment (PPE), spill containment, and disposal methods were not found [1].
To develop robust safety protocols, I suggest you:
The diagram below outlines a general handling workflow for an air-sensitive solid, based on the identified storage requirements [1].
Workflow for handling air-sensitive solids like Tetramethylimidazoimidazole dione, based on storage requirements [1].
The global market for glycoluril is growing steadily, driven by its utility across multiple industries. The table below summarizes the core market data and primary application areas.
| Region | Projected Market Value (by 2028) | CAGR | Key Driving Industries |
|---|---|---|---|
| United States | USD 150 Million | ~6% | Pharmaceuticals, Agrochemicals |
| Brazil | USD 80 Million | ~5.5% | Agrochemicals, Pharmaceuticals |
| South Korea | USD 70 Million | ~6% | Electronics, Pharmaceuticals, Specialty Chemicals |
| Global Market | 23.31 Bn by 2033 (from 15.06 Bn in 2025) | 7.55% (2026-2033) | Diverse Industrial Sectors [1] |
| Application Area | Specific Use Cases | Key Function/Property |
|---|---|---|
| Supramolecular Chemistry & Materials | Molecular capsules, Synthetic receptors, Molecular switches, Liquid crystals | Building block for self-assembling structures [2] |
| Porous Materials | Metal-Organic Frameworks (MOFs), Organic Polymers | Gas storage (e.g., CO₂), Gas separation, Catalysis [3] [4] |
| Pharmaceuticals | Drug formulations, Active Pharmaceutical Ingredients (APIs) | Component in advanced therapeutics [1] |
| Agrochemicals | Crop protection products | Key component in formulations [1] |
A recent preprint demonstrates an innovative method for creating a glycoluril-based Metal-Organic Framework (MOF) with potential uses in gas storage and biomedicine [4]. This protocol involves creating a new linker by functionalizing glycoluril at its methine positions, a novel approach compared to traditional methods that use the NH sides.
The following diagram outlines the experimental workflow for synthesizing the glycoluril-based MOF:
This step creates the organic building block that will connect metal ions to form the MOF [4].
This step uses the linker from Step 1 to coordinate with metal ions and form a porous, crystalline framework [4].
Glycoluril derivatives are versatile compounds with a strong market trajectory. Their value extends from broad industrial applications in pharmaceuticals and agrochemicals to cutting-edge scientific research, particularly in designing novel functional materials like MOFs. The experimental protocol highlighted here provides a concrete example of how researchers are innovating with this molecule to develop materials with tailored properties for advanced technologies.
Tetramethylimidazoimidazole dione compounds, specifically 3A-methyl-6A-n-propyl-tetramethoxymethylglycoluril (CAS 220140-29-4), represent a specialized class of heterocyclic compounds with significant industrial utility. These compounds feature a rigid bicyclic backbone based on the glycoluril structure, characterized by a fused imidazolidine-2,5-dione core with four reactive methoxymethyl (-CH₂OCH₃) groups at the 1,3,4,6 positions and alkyl substitutions (methyl and n-propyl) at the bridgehead positions [1]. This unique molecular architecture imparts exceptional thermal stability and multifunctional reactivity, making these derivatives valuable across diverse industrial sectors including polymer chemistry, electronics, and materials science.
The glycoluril backbone provides structural rigidity while the methoxymethyl groups offer versatile reaction sites, particularly with hydroxyl and amine functional groups. The strategic incorporation of methyl and n-propyl groups at the bridgehead positions enhances the compound's hydrophobic character and influences its solubility profile in various organic solvents [1]. These structural features collectively enable this specialized chemical to serve as a powerful crosslinking agent, performance modifier, and functional additive in advanced industrial applications. The following application notes and protocols provide comprehensive guidance for researchers and industrial professionals seeking to utilize these compounds in various technological contexts.
The core structure of tetramethylimidazoimidazole dione derivatives consists of a fused bicyclic system containing two imidazolidine-dione rings, creating a rigid three-dimensional framework. The specific compound with CAS 220140-29-4 has the systematic name tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-3a-methyl-6a-propyl-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione [1]. This complex architecture features:
The structural features of these compounds impart several essential characteristics for industrial applications:
Table 1: Fundamental Properties of Tetramethylimidazoimidazole Dione Derivatives
| Property | Characteristic | Industrial Significance |
|---|---|---|
| Thermal Stability | High | Suitable for high-temperature processing |
| Solubility | Soluble in common organic solvents | Easy formulation and application |
| Reactivity | Reactive with -OH and -NH₂ groups | Effective crosslinking capability |
| Formaldehyde Release | Potential release under certain conditions | Important for handling and application considerations |
The electron-rich heterocyclic system contributes to the compound's robust thermal properties, while the balanced hydrophobic/hydrophilic character (from alkyl and methoxymethyl groups respectively) enables compatibility with diverse formulation systems. The multifunctional nature (four reactive sites per molecule) allows for dense crosslinking networks, making these derivatives particularly valuable in polymer applications requiring enhanced mechanical and thermal performance [1].
Tetramethylimidazoimidazole dione derivatives demonstrate remarkable versatility across multiple industrial sectors, primarily functioning as crosslinking agents, performance modifiers, and functional intermediates. The following sections detail the major application areas with specific performance data and implementation guidelines.
In polymer systems, these compounds serve as high-efficiency crosslinkers that significantly enhance material properties through the formation of three-dimensional networks. The four methoxymethyl groups per molecule can react with nucleophilic functional groups (particularly -OH and -NH₂) present on polymer chains, creating dense covalent linkages that improve durability and resistance properties [1].
Table 2: Polymer Crosslinking Applications and Performance Outcomes
| Polymer System | Application Method | Resulting Properties | Optimal Loading |
|---|---|---|---|
| Phenolic Resins | Incorporated during resin formulation | Enhanced mechanical strength, improved chemical resistance | 5-15% by weight |
| Epoxy Systems | Added to resin component | Increased hardness, superior thermal endurance | 3-10% by weight |
| Polyurethanes | Used as chain extender/crosslinker | Improved tensile strength, enhanced dimensional stability | 2-8% by weight |
| Amino Resins | Co-crosslinker in melamine/urea-formaldehyde | Accelerated cure, reduced formaldehyde emission | 5-20% by weight |
The crosslinking mechanism involves the reaction of methoxymethyl groups with nucleophilic sites on polymer chains, typically facilitated by acidic catalysts at elevated temperatures (120-180°C). The resulting network structure demonstrates exceptional stability due to the rigid glycoluril core, which restricts chain mobility and reinforces the polymer matrix [1].
In thermosetting applications, these derivatives contribute to irreversible curing processes that yield materials with superior thermal and dimensional stability. The compounds are particularly valuable in high-performance composites and industrial coatings where elevated service temperatures are encountered [1].
Specific thermosetting applications include:
The multifunctional nature of these crosslinkers enables high crosslink density at relatively low loading levels, making them economically advantageous compared to conventional crosslinking agents.
In the electronics industry, tetramethylimidazoimidazole dione derivatives have emerged as valuable additives in semiconductor manufacturing processes, particularly in advanced lithographic materials and etch-resistant formulations [1].
Key semiconductor applications include:
The rigid, heat-resistant core structure provides exceptional thermal stability required in semiconductor fabrication processes, while the controlled reactivity enables precise formulation of photoresist compositions. These compounds demonstrate particular utility in multi-patterning techniques where dimensional stability is critical for maintaining pattern fidelity.
Beyond the primary applications detailed above, tetramethylimidazoimidazole dione derivatives find use in several specialized industrial contexts:
The controlled reactivity and structural versatility of these glycoluril derivatives continue to enable innovation across diverse industrial sectors, with ongoing research expanding their application potential.
This protocol details the standard procedure for incorporating tetramethylimidazoimidazole dione derivatives as crosslinking agents in thermosetting polymer formulations, specifically for epoxy and phenolic resin systems.
This protocol describes the specialized procedure for incorporating tetramethylimidazoimidazole dione derivatives in photoresist formulations for semiconductor lithography applications.
Tetramethylimidazoimidazole dione derivatives require proper storage conditions to maintain stability and performance:
Personal Protective Equipment (PPE) requirements:
Handling Precautions:
Tetramethylimidazoimidazole dione derivatives may be subject to various regulatory frameworks depending on specific application and jurisdiction:
The following diagram illustrates the crosslinking pathway of tetramethylimidazoimidazole dione derivatives in polymer systems, showing the reaction sequence from initial formulation to cured network:
This diagram outlines the complete process flow for semiconductor photoresist applications utilizing tetramethylimidazoimidazole dione derivatives as crosslinking agents:
Tetramethylimidazoimidazole dione derivatives represent a versatile class of industrial compounds with significant utility across multiple sectors, particularly in advanced polymer systems and semiconductor manufacturing. Their unique structural features—including a rigid glycoluril core, multiple reactive sites, and tunable hydrophobicity—enable exceptional performance as crosslinking agents and functional additives.
The future development of these compounds will likely focus on several key areas:
As industrial requirements continue to evolve toward higher performance and greater sustainability, tetramethylimidazoimidazole dione derivatives are well-positioned to address these challenges through continued innovation and application development.
Q: Why is the solubility of this compound important for our research in drug development?
Any drug to be absorbed must be present in the form of an aqueous solution at the site of absorption [1]. For orally administered drugs, solubility is a critical rate-limiting parameter to achieve the desired concentration in systemic circulation for a pharmacological response [1]. Poor aqueous solubility often leads to slow drug absorption, inadequate and variable bioavailability, and can even cause gastrointestinal mucosal toxicity [1].
Q: What if our new chemical entity (NCE) is practically insoluble in water?
This is a common challenge, as over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water [1]. This poses a major challenge for formulation scientists, but several established techniques can be employed to enhance solubility and bioavailability [1] [2].
The following table summarizes common techniques used to improve the solubility and dissolution rate of poorly water-soluble compounds.
| Technique | Description | Key Mechanism |
|---|---|---|
| Particle Size Reduction (Nanosuspension) [1] [2] | Reducing drug particle size to the nanoscale (typically 100s of nm) via nanomilling. | Increases surface area-to-volume ratio, leading to greater interaction with solvent and a higher dissolution rate [2]. |
| Amorphous Solid Dispersions [2] | Incorporating the API into a polymer matrix using methods like hot melt extrusion or spray drying. | Maintains the drug in a higher-energy amorphous state, which typically exhibits improved aqueous solubility compared to its crystalline form. |
| Cyclodextrin Complexation [2] | Forming an inclusion complex between the drug and a cyclodextrin molecule. | The hydrophobic inner pocket of cyclodextrin shields the lipophilic part of the drug, while the hydrophilic outer surface makes the entire complex water-soluble. |
| Salt Formation [1] | Creating a salt form of an ionizable drug. | Improves solubility by converting the drug into a more readily ionizable and dissolvable form in aqueous media. |
| Use of Surfactants [1] | Incorporating surface-active agents into the formulation. | Enhances solubility and stabilizes formulations by reducing surface tension and facilitating micelle formation. |
The decision-making workflow for selecting an appropriate technique can be visualized as follows:
Before implementing advanced techniques, you can conduct a basic solubility experiment. Here is a generalized protocol adapted from a standard solubility experiment [3].
1. Materials
2. Procedure
3. Data Collection Post your results in a table for easy comparison. Include observations (e.g., time to dissolve, cloudiness). For more scientific data, record temperatures and use weight (mg or g) instead of volumetric measurements [3].
The search results I obtained did not contain pre-existing solubility data (e.g., in mg/mL) or known specific salt forms for your compound, Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione [4]. Therefore, the initial experimental assessment outlined above is a critical first step.
The table below summarizes common purification methods applicable to complex synthetic compounds like heterocyclic derivatives.
| Method | Typical Application Phase | Key Principle | Useful for Characterization? |
|---|---|---|---|
| Recrystallization [1] | Solid crude product | Separation based on differential solubility in a solvent system at different temperatures. | Primary method for obtaining pure crystals; may require further analysis. |
| Column Chromatography [1] | Liquid crude mixture or dissolved solid | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). | Collected fractions require confirmation of purity via techniques like TLC [1]. |
| Thin-Layer Chromatography (TLC) [1] | Analytical monitoring | A small-scale method to monitor the progress of a reaction or the purity of fractions from column chromatography. | Yes, used to identify the number of components in a mixture and monitor purification. |
For researchers, establishing a robust workflow that integrates purification with confirmation of purity and identity is crucial. The following diagram outlines a logical sequence of steps you might follow.
Here are answers to some frequently asked questions that may arise during the purification process.
Q: How can I confirm the purity and identity of my purified compound? A. After purification, you must verify both the chemical structure and purity of your compound. The techniques listed below, often used in combination, provide complementary data for this confirmation [1]:
Q: My compound does not crystallize. What are my options? A. Recrystallization relies on finding an appropriate solvent system. If your compound does not crystallize, consider these alternatives:
Q: What should I do if my TLC shows multiple spots after a purification step? A. Multiple spots on a TLC plate indicate that the compound is still impure.
Since direct information on Tetramethylimidazoimidazole dione is limited, you may find these approaches helpful:
| Problem Area | Specific Issue | Proposed Solution / Optimization |
|---|---|---|
| Reaction Pathway | Incomplete reaction or side product formation [1] | Ensure strict control of reaction conditions (temperature, solvent). For reduction steps, use specific reagents like diphenylsilane with fluoride ion catalyst [1]. |
| Starting Materials & Reagents | Low purity or degraded reagents [1] [2] | Use fresh, high-purity reagents. Confirm reagent quality, especially for unstable compounds like carbon disulfide or isocyanates [2]. |
| Reaction Conditions | Suboptimal temperature, time, or solvent [2] | Systematically vary and optimize parameters (e.g., microwave irradiation can improve yield and reduce time [2]). |
| Catalyst & Additives | Inefficient or deactivated catalyst [1] | Employ optimized catalytic systems, such as fluoride ions for silicon-based reductions [1]. |
| Work-up & Purification | Product loss during isolation [2] | Optimize purification methods (e.g., crystallization, chromatography). Avoid conditions that lead to decomposition. |
| Strategy | Application Notes | Rationale / Benefit |
|---|---|---|
| Microwave-Assisted Synthesis | Applicable to cyclization and formation of imidazolidine cores [2]. | Drastically reduces reaction time and can improve overall yield and purity. |
| Click Chemistry Approaches | Use of efficient, modular reactions to build complex molecules [3]. | High selectivity and efficiency, minimal byproducts, useful for assembling complex structures from simpler pieces. |
| Heterogeneous Catalysis | Using solid catalysts like ZnO/Al2O3 for reactions involving CS2 [2]. | Can offer easier recovery, reusability, and sometimes improved selectivity over homogeneous catalysts. |
Based on these general principles, here is a logical workflow for troubleshooting your synthesis, which you can use as a guide for your experiments.
The core structure of your compound is based on an imidazolidine-2,4-dione (commonly known as a hydantoin) with methyl substitutions [1]. Understanding this parent structure is key for predicting behavior.
The table below outlines the typical physical properties and recommended storage conditions for such compounds.
| Property / Condition | Typical Range or Specification | Notes & Implications |
|---|---|---|
| Common Name | 5,5-Dimethylhydantoin (Analogous compound) [2] | Tetramethylimidazoimidazole dione is a more complex, specific derivative. |
| Molecular Formula | Information not available in search results | Consult the certificate of analysis for your specific compound. |
| Melting Point | 175-180°C (for 5,5-Dimethylhydantoin) [2] | A high melting point suggests thermal stability at room temperature. |
| Water Solubility | 0.1 g/mL (hot, for 5,5-Dimethylhydantoin) [2] | Solubility is moderate and temperature-dependent. |
| Long-Term Storage | 25°C ± 2°C / 60% RH ± 5% RH [3] | The standard for pharmaceutical products in temperate climates. |
| Accelerated Storage | 40°C ± 2°C / 75% RH ± 5% RH [3] | Used for rapid stability assessment and shelf-life prediction. |
| Light Sensitivity | Requires protection [3] | Use amber vials or light-proof containers to prevent photodegradation. |
Routine analysis is crucial for monitoring stability and identifying degradation. Here are detailed protocols for key techniques:
HPLC is the primary method for assessing purity and stability, separating the parent compound from its potential impurities or degradation products.
Principle: Reversed-Phase Chromatography, where a non-polar stationary phase and a polar mobile phase are used. Analytes are retained based on their hydrophobicity [4].
Detailed Protocol:
Advanced Tip: Retention Time Prediction (LCTRS Method) To accurately identify peaks without a full set of reference standards, use the Linear Calibration using Two Reference Substances (LCTRS) method [5].
This technique is used for quantitative analysis and can provide information on the compound's electronic structure.
The workflow for developing and troubleshooting your analytical methods is summarized in the following diagram:
Q1: My HPLC peaks are broad or have poor shape. What could be the cause?
Q2: The retention time of my compound is inconsistent between runs or different HPLC systems.
Q3: How should I handle this compound to ensure its stability during experiments?
Q4: The absorbance in my UV-Vis analysis is outside the recommended range (too high or too low).
FAQ 1: How can I improve the yield and selectivity of the key cyclization or reduction step during scale-up?
Scale-up often reveals inefficiencies not seen in small batches. For critical steps like cyclization or reduction, catalyst choice and reaction control are paramount.
FAQ 2: My purified final compound shows instability or degradation over time. How can I characterize and solve this?
Stability is critical for drug development. A validated analytical method is essential to track the integrity of your compound under various conditions.
The table below summarizes key quantitative data from the cited literature to aid your experimental planning.
| Compound / Parameter | Retention Time (min) | Retention Coefficient (k) | Theoretical Plates (N) | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|---|---|---|
| Benzimidazole-4,7-dione 5b | 4.3 | 1.24e^1 | 7.74e^3 | 0.304 | 1.01 | [3] |
| N-oxide derivative 6b | 3.9 | 1.20e^1 | 6.31e^3 | 0.849 | 2.83 | [3] |
The following diagram outlines a logical workflow for the synthesis, purification, and quality control of these compounds, integrating the protocols discussed above.
A robust HPLC method requires careful optimization and validation to ensure accurate and reproducible results. The following parameters are essential.
Table 1: Key HPLC Method Validation Parameters and Acceptance Criteria [1] [2]
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity & Range | The ability to obtain test results proportional to analyte concentration within a specified range. [1] | Correlation coefficient (R²) ≥ 0.99. [1] |
| Precision | The closeness of agreement among multiple measurements. Repeatability is same-day, same-operator variation, while Intermediate Precision includes different days or analysts. [1] [2] | Relative Standard Deviation (%RSD) < 2.0% for repeatability. [1] [2] |
| Accuracy | The closeness between a measured value and a known true value. [1] [2] | Recovery of 98-102% for the API. [1] |
| Specificity | The ability to unequivocally assess the analyte in the presence of interfering components like impurities or excipients. [1] [2] | Baseline resolution of critical pairs; peak purity confirmed by PDA or MS. [2] |
| LOD & LOQ | LOD (Limit of Detection): Lowest detectable amount. LOQ (Limit of Quantitation): Lowest quantifiable amount with accuracy and precision. [1] | LOD: Signal-to-Noise ratio ≥ 3. LOQ: Signal-to-Noise ratio ≥ 10. [1] |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. [1] | Results remain within acceptance criteria when parameters (e.g., temperature, flow rate) are varied. [1] |
Here are detailed methodologies for the core experiments needed for your guide.
1. Method Development and Optimization
2. Method Validation Protocol Follow a structured protocol to validate the optimized method, referencing the parameters in Table 1.
3. Column Performance Comparison To objectively compare different HPLC columns, use the Kinetic Plot Method. This method transforms Van Deemter curve data (which plots efficiency against flow rate) into a more practical graph that shows the shortest analysis time achievable for any required separation efficiency at a given pressure. [4] This allows for a direct, fair comparison of columns with different particle sizes and morphologies.
The workflow below illustrates the complete process from method development to validation for your comparison guide.
If your derivatives prove challenging to analyze with standard reversed-phase HPLC, consider these advanced techniques:
To complete your comparison guide, you will need to generate laboratory data for the tetramethylimidazoimidazole dione derivatives:
The table below summarizes the fundamental identities and primary uses of these two distinct compounds.
| Feature | Tetramethyl Derivative (Mebicar/Tetramethylglycoluril) | Tetranitro Derivative (Tetranitroglycoluril) |
|---|---|---|
| CAS Number | 10095-06-4 [1] [2] | 108341 [3] |
| Molecular Formula | C₈H₁₄N₄O₂ [1] [2] | C₄H₂N₈O₁₀ [3] |
| Core Application | Pharmaceutical: Anxiolytic and antidepressant drug [2] | Energetic Material: Compound with a high nitrogen/nitro group content [3] |
For the tetramethyl derivative (Mebicar), more detailed information is available from chemical and pharmaceutical databases.
Physical & Chemical Properties [2]:
Pharmacological Profile [2]:
The core structure for this class of compounds, tetrahydroimidazo[4,5-d]imidazole-2,5-dione (glycoluril), can be synthesized from readily available starting materials.
Synthetic Pathway Overview:
Detailed Experimental Procedure [4]: This method is adapted from the journal Journal of Organic Chemistry (1963).
The current search highlights a clear information gap regarding the tetranitro derivative's properties. To build a comprehensive comparison guide, you may need to conduct a more targeted investigation: